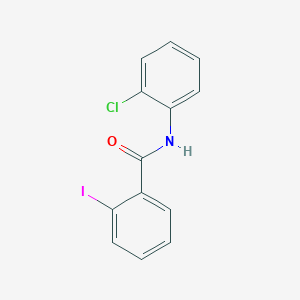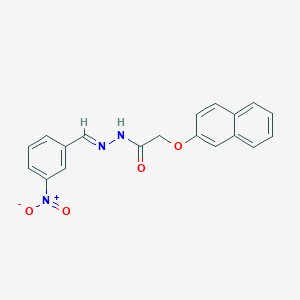![molecular formula C17H15ClN2O4 B11688988 (2Z)-2-({[(3-chlorophenyl)carbamoyl]oxy}imino)-1-(4-methoxyphenyl)propan-1-one](/img/structure/B11688988.png)
(2Z)-2-({[(3-chlorophenyl)carbamoyl]oxy}imino)-1-(4-methoxyphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-({[(3-chlorophenyl)carbamoyl]oxy}imino)-1-(4-methoxyphenyl)propan-1-one is a synthetic organic compound characterized by its unique chemical structure. It contains a chlorophenyl group, a methoxyphenyl group, and a carbamoyloxyimino moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-({[(3-chlorophenyl)carbamoyl]oxy}imino)-1-(4-methoxyphenyl)propan-1-one typically involves multiple steps:
Formation of the Carbamoyloxyimino Moiety: This step involves the reaction of a chlorophenyl isocyanate with hydroxylamine to form the carbamoyloxyimino group.
Coupling with Methoxyphenyl Group: The intermediate product is then reacted with a methoxyphenyl derivative under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-2-({[(3-chlorophenyl)carbamoyl]oxy}imino)-1-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions vary depending on the substituent being introduced.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
(2Z)-2-({[(3-chlorophenyl)carbamoyl]oxy}imino)-1-(4-methoxyphenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which (2Z)-2-({[(3-chlorophenyl)carbamoyl]oxy}imino)-1-(4-methoxyphenyl)propan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2Z)-2-({[(3-chlorophenyl)carbamoyl]oxy}imino)-1-(4-hydroxyphenyl)propan-1-one: Similar structure but with a hydroxy group instead of a methoxy group.
(2Z)-2-({[(3-bromophenyl)carbamoyl]oxy}imino)-1-(4-methoxyphenyl)propan-1-one: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
The uniqueness of (2Z)-2-({[(3-chlorophenyl)carbamoyl]oxy}imino)-1-(4-methoxyphenyl)propan-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C17H15ClN2O4 |
|---|---|
Molekulargewicht |
346.8 g/mol |
IUPAC-Name |
[(Z)-[1-(4-methoxyphenyl)-1-oxopropan-2-ylidene]amino] N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C17H15ClN2O4/c1-11(16(21)12-6-8-15(23-2)9-7-12)20-24-17(22)19-14-5-3-4-13(18)10-14/h3-10H,1-2H3,(H,19,22)/b20-11- |
InChI-Schlüssel |
JORAGINBYRHVNF-JAIQZWGSSA-N |
Isomerische SMILES |
C/C(=N/OC(=O)NC1=CC(=CC=C1)Cl)/C(=O)C2=CC=C(C=C2)OC |
Kanonische SMILES |
CC(=NOC(=O)NC1=CC(=CC=C1)Cl)C(=O)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 4-{(Z)-[2-(2-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B11688908.png)

![N'-[(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11688911.png)
![(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11688913.png)

![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11688919.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11688954.png)
![2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazole](/img/structure/B11688955.png)
![N'-(2,4-dichlorobenzoyl)-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B11688958.png)




![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(3-nitrophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11688983.png)
